1-(2-Hydroxyphenyl)propan-1-one oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

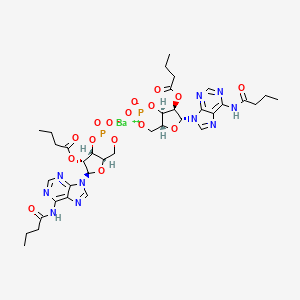

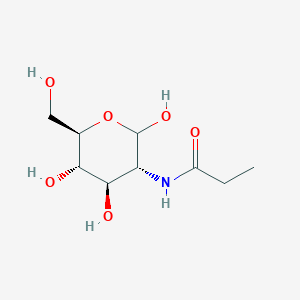

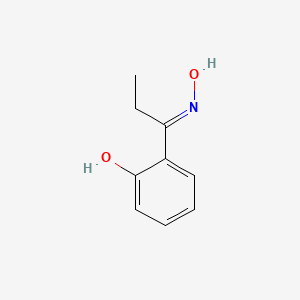

1-(2-Hydroxyphenyl)propan-1-one oxime is a chemical compound with the linear formula C9H11NO2 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

A novel collector of 1-(2-hydroxyphenyl) dec-2-en-1-one oxime (HPDO) was synthesized from 2-hydroxy acetophenone and octanal . The synthesis process was studied by flotation tests and x-ray photoelectron spectroscopy (XPS) analysis .Molecular Structure Analysis

The molecular structure of 1-(2-Hydroxyphenyl)propan-1-one oxime is represented by the SMILES string OC1=C (/C (CC)=N/O)C=CC=C1 . The InChI representation is 1S/C9H11NO2/c1-2-8 (10-12)7-5-3-4-6-9 (7)11/h3-6,11-12H,2H2,1H3/b10-8+ .Chemical Reactions Analysis

The reaction with O gives the reversible formation of a hemiketal. Reaction with N forms the oxime in an essentially irreversible process as the adduct dehydrates . As the ketone gets used up, the hemiketal decomposes in an attempt to maintain the concentration of the ketone .Applications De Recherche Scientifique

Oxidative Cyclization Reactions : 1-(2-Hydroxyphenyl)propan-1-one oxime has been studied for its potential in oxidative cyclization reactions. Kaçan, Koyuncu, and Mckillop (1993) explored the intramolecular oxidative cyclisation of similar ketoximes, finding that reactions with phenyliodine(III) bis(trifluoroacetate) result in the formation of spiroisoxazoline compounds, although 1-(2-hydroxyphenyl)propan-1-one oxime reacted differently, forming a [4 + 2] dimer of the initially formed spiroisoxazoline (Kaçan, Koyuncu, & Mckillop, 1993).

Supramolecular Structures : Low et al. (2010) examined the supramolecular structures of oximes, including compounds similar to 1-(2-Hydroxyphenyl)propan-1-one oxime. Their study provided insights into hydrogen bonding patterns in oxime structures, which can have implications for material science and drug design (Low, Santos, Lima, Brandão, & Gomes, 2010).

Synthesis of Novel Heterocycles : Singh and Singh (2004) described a process for synthesizing a variety of heterocyclic systems from benzoin-α-oxime, a compound related to 1-(2-Hydroxyphenyl)propan-1-one oxime. This synthesis could be relevant for developing new pharmaceutical compounds (Singh & Singh, 2004).

Flotation Collector for Malachite : Li, Zhou, and Lin (2020) investigated a novel collector, 1-(2-hydroxyphenyl)hex-2-en-1-one oxime (HPHO), for its flotation performance and adsorption mechanism to malachite. This study is significant for mineral processing and metallurgy (Li, Zhou, & Lin, 2020).

Antioxidant Properties : Puntel et al. (2008) explored the antioxidant properties of a similar oxime compound, which could be indicative of the potential biomedical applications of oximes like 1-(2-Hydroxyphenyl)propan-1-one oxime (Puntel, Gubert, Peres, Bresolin, Rocha, Pereira, Carratu, & Soares, 2008).

Synthesis and Antifungal Activity : Zhou, Li, Zhang, and Jiang (2013) synthesized a series of oxime-ethers containing morpholine moiety, demonstrating excellent antifungal activity. This suggests potential applications of 1-(2-Hydroxyphenyl)propan-1-one oxime in developing antifungal agents (Zhou, Li, Zhang, & Jiang, 2013).

Mécanisme D'action

The flotation results of a single mineral show HPDO is a special collector for malachite . Compared with benzohydroxamic acid (BHA), isobutyl xanthate (SIBX), and dodecylamine (DA), HPDO exhibits excellent flotation performance for malachite and satisfied selectivity against quartz and calcite over a wide pH range . XPS data give clear evidence for the formation of a Cu-oxime complex on malachite surfaces after HPDO adsorption .

Propriétés

IUPAC Name |

2-[(E)-C-ethyl-N-hydroxycarbonimidoyl]phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-2-8(10-12)7-5-3-4-6-9(7)11/h3-6,11-12H,2H2,1H3/b10-8+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMSLHJQXBZCAI-CSKARUKUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=NO)C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C(=N\O)/C1=CC=CC=C1O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10425503 |

Source

|

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyphenyl)propan-1-one oxime | |

CAS RN |

18265-75-3 |

Source

|

| Record name | 1-(2-hydroxyphenyl)propan-1-one oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10425503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.